1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-

Vue d'ensemble

Description

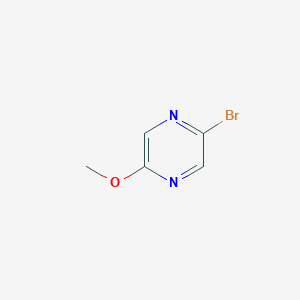

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, commonly known as BMIM, is a heterocyclic organic compound with a molecular formula of C9H8N4. It is widely used in scientific research for its diverse biological and chemical properties. BMIM is synthesized through various methods, and it has been found to possess several biochemical and physiological effects.

Applications De Recherche Scientifique

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including the 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes play a critical role in DNA replication and cell division, making these compounds significant for studying cancer and other diseases where DNA replication goes awry. One study highlighted the synthesis and evaluation of benzimidazole derivatives for their topoisomerase I inhibitory activity, demonstrating their potential as therapeutic agents (A. S. Alpan, H. Gunes, Z. Topçu, 2007).

Antitumor Agents

Research into benzimidazole derivatives has also uncovered their potency as antitumor agents. A particular study synthesized benzimidazole-pyrimidine conjugates and evaluated them against various cancer cell lines. These compounds exhibited marked cytotoxic activity, suggesting their utility in developing new cancer treatments (H. Abdel-Mohsen, F. Ragab, M. Ramla, Hoda I El Diwani, 2010).

Antioxidant Properties

Benzimidazole derivatives have been synthesized and assessed for their antioxidant properties, particularly in preventing lipid peroxidation in the rat liver. These studies offer insights into the potential of benzimidazole compounds in protecting against oxidative stress-related damage and diseases (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).

Antimicrobial and Antifungal Activities

Several benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals. For instance, compounds synthesized for their action against Candida species showed promising results, highlighting their potential in treating fungal infections (H. Göker, C. Kuş, D. Boykin, S. Yıldız, N. Altanlar, 2002).

Green Chemistry Approaches

The synthesis of benzimidazole derivatives has also been explored using green chemistry principles, such as multicomponent reactions under microwave irradiation in water. These methods aim to reduce the environmental impact of chemical syntheses while achieving high yields and introducing novel functionalities into the benzimidazole core (Guangmin Liu, Qingqing Shao, S. Tu, Longji Cao, Chunmei Li, Dianxiang Zhou, B. Han, 2008).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- may also interact with various cellular targets.

Mode of Action

Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

2-amino-1-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOBVMUYALAJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161803 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141691-41-0 | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)

![2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117196.png)

![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)

![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)